2,4-Dibromo-6-(trifluoromethoxy)aniline CAS 886499-87-2
2,4-Dibromo-6-(trifluoromethoxy)aniline CAS 886499-87-2
An In-Depth Technical Guide to 2,4-Dibromo-6-(trifluoromethoxy)aniline (CAS 886499-87-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Isomeric Complexity
The substituted aniline, 2,4-Dibromo-6-(trifluoromethoxy)aniline, is a specialized building block with significant potential in synthetic chemistry. However, it is crucial to distinguish this molecule from its close isomers, such as 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9), and the structurally similar 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS 71757-14-7). The precise positioning of the bromo and trifluoromethoxy groups dictates the molecule's reactivity and steric profile, making accurate identification by its CAS number—886499-87-2—paramount for reproducible and successful research. This guide focuses exclusively on the 2,4-Dibromo-6-(trifluoromethoxy) isomer, providing a detailed exploration of its characteristics and synthetic potential.
Molecular Profile and Physicochemical Properties
2,4-Dibromo-6-(trifluoromethoxy)aniline is a poly-substituted aromatic amine. Its structure is characterized by an aniline core with two bromine atoms at positions 2 and 4, and a trifluoromethoxy group at position 6. This unique substitution pattern imparts a specific set of electronic and steric properties that are of great interest in the design of novel bioactive molecules and functional materials.
The trifluoromethoxy (-OCF3) group is a particularly valuable substituent in medicinal chemistry. It is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability of a potential drug candidate.[1][2] The bromine atoms serve as versatile synthetic handles, particularly for cross-coupling reactions, while the amine group offers a site for a variety of chemical transformations.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 886499-87-2 |
| Molecular Formula | C7H4Br2F3NO |
| Molecular Weight | 334.92 g/mol |
| Canonical SMILES | NC1=C(OC(F)(F)F)C=C(Br)C=C1Br[3] |
| InChI Key | JBSWOEGXMADXOU-UHFFFAOYSA-N[4] |
| Appearance | Typically a solid (powder or crystalline) |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Substituent nodes N [label="NH₂", pos="2.3,1.2!"]; Br_pos2 [label="Br", pos="-2.3,1.2!"]; Br_pos4 [label="Br", pos="0,-2.5!"]; O [label="O", pos="2.3,-1.2!"]; CF3 [label="CF₃", pos="3.3,-1.2!"]; H_pos3 [label="H", pos="-2.3,-1.2!"]; H_pos5 [label="H", pos="1.3,1.5!"];
// Benzene ring bonds C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=solid, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C1 [style=solid, len=1.5];
// Aromatic double bonds C1 -- C2 [label="", style=bold, len=1.5]; C3 -- C4 [label="", style=bold, len=1.5]; C5 -- C6 [label="", style=bold, len=1.5];
// Substituent bonds C6 -- N [style=solid, len=1.0]; C1 -- Br_pos2 [style=solid, len=1.0]; C3 -- Br_pos4 [style=solid, len=1.0]; C5 -- O [style=solid, len=1.0]; O -- CF3 [style=solid, len=1.0]; C2 -- H_pos3 [style=solid, len=1.0]; C4 -- H_pos5 [style=solid, len=1.0]; }
Caption: Structure of 2,4-Dibromo-6-(trifluoromethoxy)aniline
Proposed Synthesis Pathway
The most logical precursor is 2-(trifluoromethoxy)aniline. The amino group is a strongly activating, ortho, para-directing group, while the trifluoromethoxy group is deactivating and meta-directing. In this case, the powerful directing effect of the amino group will dominate.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for the target molecule.
Hypothetical Step-by-Step Protocol:
-
Protection of the Amine (Optional but Recommended): The high reactivity of the aniline can lead to over-bromination and oxidation.[5][6] To ensure a more controlled reaction and prevent this, the amino group can be temporarily protected, for example, by acetylation with acetic anhydride to form 2'-(trifluoromethoxy)acetanilide. This moderates the activating effect of the amine.
-
Electrophilic Bromination: The protected aniline is then subjected to bromination. The acetamido group is ortho, para-directing. Since the ortho position (relative to the acetamido group) is already substituted with the trifluoromethoxy group, bromination is directed to the other ortho position and the para position. A source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, would be used.[7]
-
Deprotection: Following bromination, the acetyl protecting group is removed by acid or base hydrolysis to regenerate the free amine, yielding the final product, 2,4-Dibromo-6-(trifluoromethoxy)aniline.
Caption: Key reactive sites and potential transformations.
Potential Applications in Drug Discovery and Agrochemicals
While specific applications for this isomer are not documented, its structural motifs suggest significant potential in several areas of research and development:
-
Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of other functional groups and can improve metabolic stability and cell permeability. [1][2]The dibromoaniline scaffold can be elaborated into a diverse library of compounds for screening against various biological targets. The general class of trifluoromethoxyanilines has been investigated for a range of pharmacological activities. [8][9]* Agrochemicals: Many modern pesticides and herbicides are halogenated and contain nitrogen. The isomer, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is a known intermediate in the synthesis of agricultural insecticides. [10][11]It is highly probable that 2,4-Dibromo-6-(trifluoromethoxy)aniline could serve as a key building block for a new generation of agrochemicals.
-
Materials Science: Substituted anilines are precursors to polymers and dyes. The unique electronic properties conferred by the fluorine and bromine atoms could make this compound a candidate for developing specialized polymers or materials with specific optical or electronic properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2,4-Dibromo-6-(trifluoromethoxy)aniline.
Table 2: GHS Hazard Information Summary
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [12] |
| Skin Corrosion/Irritation | Causes skin irritation. [12][13] |
| Eye Damage/Irritation | Causes serious eye irritation. [12][13] |
| STOT-SE | May cause respiratory irritation. [12][13] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [14]* Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents and acids. [15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,4-Dibromo-6-(trifluoromethoxy)aniline (CAS 886499-87-2) is a highly functionalized building block with considerable, yet largely untapped, potential. Its trifluoromethoxy group offers advantages for designing metabolically stable and lipophilic molecules, while its bromine and amine functionalities provide a rich platform for synthetic diversification. While a clear distinction from its isomers is essential, this compound represents a valuable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. Further research into its synthesis and reactivity is warranted to fully unlock its synthetic utility.
References
-
AFG Bioscience. (n.d.). Safety Data Sheet: 2,4-Dibromo-6-(trifluoromethyl)aniline. Retrieved from .
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Dibromo-6-(trifluoromethyl)aniline.
- Pye, P. J., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- Merck Millipore. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)-aniline for synthesis.
- Sigma-Aldrich. (2022, November 15). Safety Data Sheet: 4-Bromo-2-(trifluoromethoxy)aniline.
- Thermo Fisher Scientific. (2016, August 8). Safety Data Sheet: 2,6-Dibromo-4-(trifluoromethoxy)aniline.
- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
- Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
- Dr MSH FAIZI SIR. (2022, April 25). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.
- Filo. (2025, January 24). Preparation of ortho bromo aniline from aniline.
- Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
- PubChem. (n.d.). 2,6-Dibromo-4-trifluoromethoxyaniline.
- Chem-Impex. (n.d.). 2,6-Dibromo-4-(trifluoromethoxy)aniline.
- BLDpharm. (n.d.). 71757-14-7|2,4-Dibromo-6-(trifluoromethyl)aniline.
- Supporting Information. (n.d.). General procedure for bromination of PNA.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ChemicalBook. (n.d.). 2,4,6-Tribromoaniline synthesis.
- ChemicalBook. (2025, August 8). 2,6-Dibromo-4-(trifluoromethoxy)aniline Chemical Properties,Uses,Production.
- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
- Google Patents. (n.d.). CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline.
- Matrix Fine Chemicals. (n.d.). 2,4-DIBROMO-6-(TRIFLUOROMETHYL)ANILINE | CAS 71757-14-7.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- ResearchGate. (n.d.). Theoretical I.R Spectroscopy Confirmation of 2, 4- Dibromo Aniline and its Possible Toxicity Effects in Dye Shampoos.
- MDPI. (2025, April 11). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- Pure Synth. (n.d.). 26-Dibromo-4-(Trifluoromethoxy)Aniline 98.0%(GC).
- precisionFDA. (n.d.). 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE.
- MassBank. (2024, August 27). MSBNK-UvA_IBED-UI000201.
- BIOGEN Científica. (n.d.). 2,4-Dibromo-6-(trifluoromethoxy)aniline.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline.
- Müller, K., Faeh, C., & Diederich, F. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- MDPI. (n.d.). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.
- ResearchGate. (2024, March 1). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.
- NIST. (n.d.). Benzenamine, 2,4,6-tribromo-.
- Wikipedia. (n.d.). 2,4,6-Tribromoaniline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dibromo-6-(trifluoromethoxy)aniline [biogen.es]
- 4. GSRS [precision.fda.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Preparation of ortho bromo aniline from aniline | Filo [askfilo.com]
- 8. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]
- 12. afgsci.com [afgsci.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
